molecular formula C18H17Cl3N2O3S B3657654 1-[(4-chlorophenyl)sulfonyl]-N-(3,4-dichlorophenyl)piperidine-4-carboxamide

1-[(4-chlorophenyl)sulfonyl]-N-(3,4-dichlorophenyl)piperidine-4-carboxamide

Cat. No.: B3657654
M. Wt: 447.8 g/mol
InChI Key: YLWQSDFOGUSHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-chlorophenyl)sulfonyl]-N-(3,4-dichlorophenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a sulfonyl group and a carboxamide group, along with chlorophenyl groups attached to the sulfonyl and carboxamide functionalities

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-(3,4-dichlorophenyl)piperidine-4-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzenesulfonyl chloride and 3,4-dichloroaniline.

    Formation of Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form 1-[(4-chlorophenyl)sulfonyl]piperidine.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with 3,4-dichloroaniline to yield the final product, this compound.

The reaction conditions typically involve the use of a suitable solvent such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure high yields and purity of the final product.

Chemical Reactions Analysis

1-[(4-chlorophenyl)sulfonyl]-N-(3,4-dichlorophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can be performed on the sulfonyl group to yield sulfinyl or sulfide derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-N-(3,4-dichlorophenyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Biological Studies: It is used in biological research to study its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-(3,4-dichlorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and carboxamide groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(4-chlorophenyl)sulfonyl]-N-(3,4-dichlorophenyl)piperidine-4-carboxamide can be compared with other sulfonyl piperidine derivatives, such as:

    1-[(4-chlorophenyl)sulfonyl]-4-piperidone: This compound lacks the carboxamide group and has different chemical reactivity and biological activity.

    N-(3,4-dichlorophenyl)piperidine-4-carboxamide: This compound lacks the sulfonyl group, resulting in different binding properties and applications.

The presence of both sulfonyl and carboxamide groups in this compound makes it unique and versatile for various applications.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(3,4-dichlorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl3N2O3S/c19-13-1-4-15(5-2-13)27(25,26)23-9-7-12(8-10-23)18(24)22-14-3-6-16(20)17(21)11-14/h1-6,11-12H,7-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWQSDFOGUSHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-chlorophenyl)sulfonyl]-N-(3,4-dichlorophenyl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[(4-chlorophenyl)sulfonyl]-N-(3,4-dichlorophenyl)piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1-[(4-chlorophenyl)sulfonyl]-N-(3,4-dichlorophenyl)piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-[(4-chlorophenyl)sulfonyl]-N-(3,4-dichlorophenyl)piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-[(4-chlorophenyl)sulfonyl]-N-(3,4-dichlorophenyl)piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1-[(4-chlorophenyl)sulfonyl]-N-(3,4-dichlorophenyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.